N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide
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Overview
Description
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide is an organic compound belonging to the class of N-acyl amines. These compounds are characterized by a fatty acid moiety linked to an amine group through an ester linkage . This compound is notable for its unique structure, which includes multiple double bonds and a secondary amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide typically involves the reaction of a fatty acid derivative with an amine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutyl-2,4,8,10,12-tetradecapentaenamide
- N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide
Uniqueness
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide is unique due to its specific arrangement of double bonds and the presence of a secondary amide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
114567-67-8 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide |
InChI |
InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h6-9,12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20) |
InChI Key |
WNSKMJPVTNVRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
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